molecular formula C41H71NO17 B12737463 Oxacyclotetradecane, erythromycin deriv. CAS No. 144331-28-2

Oxacyclotetradecane, erythromycin deriv.

Cat. No.: B12737463
CAS No.: 144331-28-2
M. Wt: 850.0 g/mol
InChI Key: AFWGHSXNGWVDRI-STEFZQRDSA-N
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Description

Oxacyclotetradecane, erythromycin derivative, also known as erythromycin 9-[O-[(2-methoxyethoxy)methyl]oxime], is a semisynthetic derivative of erythromycin. Erythromycin itself is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. This derivative is designed to enhance the pharmacokinetic properties and antibacterial spectrum of erythromycin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxacyclotetradecane, erythromycin derivative, involves the modification of erythromycin A. One common method includes the reaction of erythromycin A with 2-methoxyethoxy methyl chloride in the presence of a base to form the oxime derivative . The reaction typically occurs under mild conditions to preserve the integrity of the macrolide ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s quality and consistency. Techniques such as crystallization, filtration, and drying are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Oxacyclotetradecane, erythromycin derivative, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxime and amine derivatives, which can have different pharmacological properties .

Scientific Research Applications

Oxacyclotetradecane, erythromycin derivative, has several scientific research applications:

Mechanism of Action

The mechanism of action of oxacyclotetradecane, erythromycin derivative, is similar to that of erythromycin. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes. This binding prevents the translocation of peptides, thereby inhibiting bacterial growth .

Properties

CAS No.

144331-28-2

Molecular Formula

C41H71NO17

Molecular Weight

850.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C37H67NO13.C4H4O4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-3(6)1-2-4(7)8/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1

InChI Key

AFWGHSXNGWVDRI-STEFZQRDSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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